molecular formula C9H12BrNO3S B2889797 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione CAS No. 1019483-44-3

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione

Cat. No.: B2889797
CAS No.: 1019483-44-3
M. Wt: 294.16
InChI Key: RCNYQVQVQREXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione is a chemical compound that features a thiolane ring substituted with a 5-bromo-2-furylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione typically involves the bromination of 2-furfural to obtain 5-bromo-2-furfural . This intermediate is then reacted with thiolane-1,1-dione under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent-free environment and specific catalysts to ensure high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The bromine atom in the 5-bromo-2-furyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted furylmethylamino-thiolane derivatives.

Scientific Research Applications

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione
  • 3-{[(5-Bromo-2-chlorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione

Uniqueness

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione is unique due to its specific substitution pattern and the presence of the 5-bromo-2-furyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYQVQVQREXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.